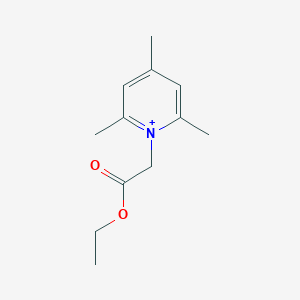
1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium (ETP) is a quaternary ammonium compound that has been used extensively in scientific research due to its unique properties. It is a positively charged molecule that can interact with negatively charged molecules such as DNA and RNA, making it a useful tool in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium is based on its ability to interact with negatively charged molecules such as DNA and RNA. It forms a complex with these molecules, which can then be easily separated from other components in a sample.
Biochemical and Physiological Effects:
1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not appear to be toxic at low concentrations and has been used in various experiments without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium in lab experiments is its ability to interact with negatively charged molecules, which can simplify the isolation and purification of these molecules. However, one limitation of using 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium is that it may not be effective for all types of molecules, and its effectiveness may vary depending on the specific application.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium. One area of interest is the development of new methods for synthesizing 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium that are more efficient and cost-effective. Another area of interest is the use of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium in new applications, such as drug delivery systems or gene therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium and its potential applications in various fields of research.
In conclusion, 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium is a valuable tool in scientific research due to its unique properties. Its ability to interact with negatively charged molecules has made it a valuable tool in various fields of research, including DNA and RNA isolation, protein purification, and chromatography. While there are limitations to its use, there are several future directions for research involving 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium, including the development of new methods for synthesizing 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium and the exploration of new applications in drug delivery systems and gene therapy.
Synthesemethoden
1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium can be synthesized through a multistep reaction involving the reaction of 2,4,6-trimethylpyridine with ethyl oxalate in the presence of a strong base such as sodium hydride. The resulting product is then quaternized with methyl iodide to form 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium has been used in a variety of scientific research applications, including DNA and RNA isolation, protein purification, and chromatography. Its ability to interact with negatively charged molecules has made it a valuable tool in these areas.
Eigenschaften
Molekularformel |
C12H18NO2+ |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
ethyl 2-(2,4,6-trimethylpyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C12H18NO2/c1-5-15-12(14)8-13-10(3)6-9(2)7-11(13)4/h6-7H,5,8H2,1-4H3/q+1 |
InChI-Schlüssel |
VDNQHHRQLXZAOP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C=C(C=C1C)C)C |
Kanonische SMILES |
CCOC(=O)C[N+]1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)


![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)




![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
